Technical Monograph: 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl Chloride
Technical Monograph: 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl Chloride
This is an in-depth technical monograph on 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride , a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical building blocks.
Synthesis, Reactivity, and Applications in Fluorinated Aromatics
Executive Summary
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride (CAS 117338-22-4 ) is a highly functionalized aromatic building block characterized by a fully substituted benzene ring containing four chlorine atoms and a trifluoromethyl group para to the acyl chloride moiety. This compound serves as a critical "switch" intermediate: its perchlorinated core allows for subsequent Halex (Halogen Exchange) fluorination to generate 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid and its derivatives. These downstream products are essential in the development of high-efficacy pyrethroid insecticides and lipophilic pharmaceutical agents where metabolic stability is paramount.
Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is an acyl chloride derivative of benzotrifluoride, distinguished by its electron-deficient ring and high lipophilicity.
| Property | Data |
| Chemical Name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride |
| CAS Number | 117338-22-4 |
| Molecular Formula | C₈Cl₅F₃O |
| Molecular Weight | 346.34 g/mol |
| Appearance | Off-white to pale yellow crystalline solid or semi-solid |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), toluene; reacts with water/alcohols |
| Reactivity Class | Acyl halide; Electrophile; Precursor for Nucleophilic Aromatic Substitution ( |
Synthetic Routes & Methodology
The synthesis of this compound is non-trivial due to the deactivating nature of the trifluoromethyl and acyl groups. The primary industrial route involves exhaustive chlorination followed by functional group manipulation.
Primary Synthesis: Exhaustive Chlorination
This route typically begins with 4-(trifluoromethyl)benzoyl chloride (or its corresponding acid/toluene precursor). The introduction of four chlorine atoms requires harsh conditions and specific Lewis acid catalysts to overcome the deactivated ring.
-
Starting Material: 4-(Trifluoromethyl)benzoyl chloride (CAS 329-15-7).[1][2]
-
Reagents: Chlorine gas (
), Lewis Acid Catalyst (e.g., , ). -
Conditions: High temperature (120–180°C), often under pressure.
Mechanism:
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . Although the
Alternative Route: Acid Chloride Formation
Alternatively, the compound can be generated from 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzoic acid using standard acylating agents.
-
Reagents: Thionyl chloride (
) or Oxalyl chloride. -
Catalyst: DMF (catalytic).
-
Byproducts:
, .
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway via exhaustive chlorination of the mono-substituted precursor.
Reactivity & Downstream Applications[10][11]
The utility of 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzoyl chloride lies in its dual reactivity:
-
Acyl Chloride Reactivity: Standard nucleophilic acyl substitution (forming amides, esters).
-
Perchlorinated Ring Reactivity: The chlorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (
) , particularly Halogen Exchange (Halex) with fluoride sources.
The Halex Reaction (Fluorination)
This is the most commercially significant reaction. The tetrachloro derivative is converted into the tetrafluoro analog, a key moiety in pyrethroid insecticides (e.g., analogs of Tefluthrin or Transfluthrin).
-
Reagents: Potassium Fluoride (KF), Spray-dried.
-
Solvent: Polar Aprotic (Sulfolane, DMSO, or NMP).
-
Temperature: 180–220°C.
-
Product: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride.
Hydrolysis
Reaction with water yields 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzoic acid , which can be decarboxylated to form 2,3,5,6-tetrachloro-1-(trifluoromethyl)benzene .
Mechanistic Pathway: Halex Fluorination
Figure 2: Mechanism of Halogen Exchange (Halex) converting the perchlorinated precursor to the perfluorinated active intermediate.
Handling & Safety Profile (HSE)
As an acid chloride with a halogenated ring, this compound presents specific hazards.
-
Corrosivity: Hydrolyzes rapidly in moist air to release Hydrochloric Acid (HCl) and Hydrogen Fluoride (HF) (if degradation of CF3 occurs, though unlikely under ambient conditions; HCl is the primary concern).
-
Toxicity: Likely toxic by inhalation and skin absorption due to high lipophilicity and alkylating potential.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. strictly anhydrous conditions.
Protocol for Spills:
-
Evacuate area.[3]
-
Neutralize with weak base (Sodium Bicarbonate) after absorbing with dry sand/earth. Do not add water directly.[4]
References
-
Bayer Aktiengesellschaft. (1988). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid, and the new compounds 2,3,5,6-tetrachloro-4-trifluoromethyl-benzoyl chloride and 2,3,5,6-tetrafluoro-4-trifluoromethyl-benzoyl fluoride. US Patent 4,755,621. Link
-
Amerigo Scientific. (n.d.). 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride Product Page.Link
-
National Institute of Standards and Technology (NIST). (2025).[2] 4-(Trifluoromethyl)benzoyl chloride Properties. NIST Chemistry WebBook.[2] Link
-
Marriott, J. et al. (2000).[5] Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene... J. Chem. Soc., Perkin Trans.[5] 1. (Contextual reference for fluorinated hydroxybenzoic acid derivatives). Link
Sources
- 1. 4-(Trifluoromethyl)benzoyl chloride | CAS 329-15-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 3. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]
- 4. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
